molecular formula C9H16N2O B1297076 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile CAS No. 51871-79-5

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile

Cat. No. B1297076
CAS RN: 51871-79-5
M. Wt: 168.24 g/mol
InChI Key: JYZKVJLQFGCECG-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C9H16N2O . It is used for research purposes and in the manufacture of chemical compounds .


Synthesis Analysis

Piperidones, which include 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of naphthyridine derivatives, including structures similar to 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, in inhibiting corrosion. These compounds, such as 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile, have shown high inhibition activities for mild steel in acidic environments. Their application results in increased polarization resistance and reduced metal surface corrosion, indicating their potential as effective corrosion inhibitors (Singh et al., 2016).

Xanthine Oxidoreductase Inhibition

A compound structurally related to 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been identified as a potent inhibitor of xanthine oxidoreductase. This enzyme is key in the metabolism of purines and has implications in the treatment of disorders like gout and hyperuricemia. FYX-051 exhibits both structure- and mechanism-based inhibition, offering potential therapeutic applications (Matsumoto et al., 2011).

Antibacterial and Antifungal Applications

Compounds with a structure incorporating elements of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, like 4-aryl-2'-((4-hydroxyphenyl)thio)-6oxo-1,6-dihydro- 2,4'-bipyridine-5-carbonitriles, have been synthesized and tested for their antibacterial and antifungal properties. Some of these compounds have shown promising activity against various bacterial strains and fungi, suggesting their potential in developing new antimicrobial agents (Karabasanagouda et al., 2009).

Anticancer Activity

Research into pyrano[3,2-c]chromene derivatives, related to the structure of 4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile, has revealed their potential in anticancer therapies. These compounds have demonstrated significant anti-proliferative effects on various cancer cell lines, including breast, colon, and liver cancers. They operate through mechanisms such as cell cycle arrest and apoptosis induction, presenting a promising avenue for developing new anticancer drugs (El-Agrody et al., 2020).

properties

IUPAC Name

4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-5-11(3)8(2)4-9(7,12)6-10/h7-8,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZKVJLQFGCECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343843
Record name 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile

CAS RN

51871-79-5
Record name 4-hydroxy-1,2,5-trimethylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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